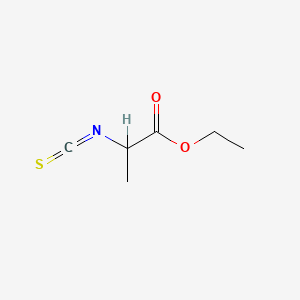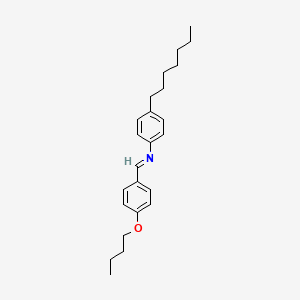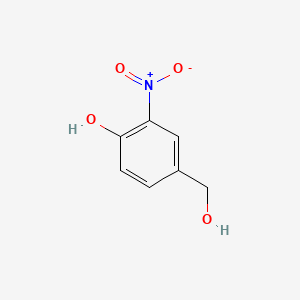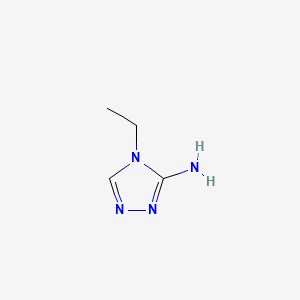
Methylmethionine iodide
Overview
Description
Methylmethionine iodide, also known as methyl iodide, is a compound that has been extensively studied due to its role in various chemical and biological processes. It is a simple one-carbon precursor that has been used in the synthesis of labeled methionine compounds, which are important in medical imaging and metabolic studies .
Synthesis Analysis
The synthesis of this compound, particularly labeled with carbon-11 or tritium, has been achieved through different methods. For instance, L- and D-[methyl-11C]methionine were synthesized with high optical purity and radiochemical yields starting from carbon-11 (11C) methyl iodide . Similarly, a continuous flow procedure has been developed for the synthesis of 11C-methyl iodide and L-[S-methyl-11C]methionine from 11CO2 . Additionally, the preparation of tritium-labeled methyl iodide and L-methionine has been described, which can be used for the synthesis of tritium-labeled peptides .
Molecular Structure Analysis
The molecular structure of methyl iodide has been studied under various conditions. High-pressure crystal structure analysis has shown that molecular association in the crystalline state of methyl iodide is dominated by electrostatic interactions, similar to those observed in dihalogen crystals . The crystal structures of methyl bromide and methyl iodide have been determined to be isomorphous with orthorhombic space group Pnma, which is different from the structure of methyl chloride .
Chemical Reactions Analysis
This compound participates in several chemical reactions, particularly as a methylating agent. In the biosynthesis of carotenoids, S-adenosylmethionine serves as the methylating agent, with methyl iodide being a byproduct of the degradation of labeled spheroidene . Furthermore, methyl iodide has been shown to partially satisfy the requirement for S-adenosyl-l-methionine in transmethylation reactions involved in methionine synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure and the interactions it undergoes. For example, the crystalline state of methyl iodide is influenced by intermolecular electrostatic interactions, which are also responsible for its compression under high pressure . The presence of impurities such as iodide and homocystine in samples of L-[S-methyl-11C]methionine has been detected and can be removed through specific purification processes .
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
Methyl Iodide in Nature's Iodine Cycle : Methyl iodide, a compound related to methylmethionine iodide, plays a significant role in the natural iodine cycle. It's involved in the destruction of atmospheric ozone. Research has shown that various bacteria, including terrestrial and marine species, are capable of methylating iodide with S-adenosyl-l-methionine as the methyl donor. This indicates that bacteria contribute to transferring iodine from terrestrial and marine ecosystems into the atmosphere (Amachi et al., 2001).
Methyl Iodide and Mercury Methylation : Methyl iodide has been observed to methylate inorganic mercury species in natural waters. This process occurs under sunlight and involves two steps: the reduction of Hg(2+) to Hg(0)/Hg2(2+) and the subsequent methylation of Hg(0)/Hg2(2+) by methyl iodide. This finding suggests that methyl iodide-involved methylation of inorganic Hg could be a significant source of methylated mercury in environments where methyl iodide is used as a fumigant (Yin et al., 2014).
Biomedical and Pharmaceutical Research
- Cancer Diagnosis and Imaging : A novel near-infrared fluorescent probe, l-methyl-methionine–ICG-Der-02, was developed for in vivo imaging of tumors and early diagnosis of cancers. This probe demonstrated excellent cellular uptake without cytotoxicity, and provided a distinguishable fluorescence signal in tumor areas, indicating its potential as an optical imaging agent for early-stage tumor diagnosis (Mahounga et al., 2012).
Environmental Biotechnology
- Synthesis of Methyl Halides from Biomass : Methyl halides, including methyl iodide, are used as agricultural fumigants and precursors for chemicals and fuels. A study demonstrated the potential of producing methyl halides from non-food agricultural resources using engineered microbes. This research highlights the possibility of converting biomass into useful methyl halides in an environmentally friendly manner (Bayer et al., 2009).
Mechanism of Action
Target of Action
Methylmethionine iodide is a complex compound that involves two key components: methionine and iodide. Methionine is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is involved in protein synthesis, including the formation of S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate . Iodide, on the other hand, is rapidly absorbed and distributed within the extracellular fluid of the body . It is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine .
Mode of Action
For instance, methionine is known to be a methyl donor for the majority of methyltransferases that modify DNA, RNA, histones, and many other proteins . The iodide component is concentrated in the thyroid and subsequently oxidized to iodine .
Biochemical Pathways
This compound likely affects several biochemical pathways. Methionine is involved in the methionine cycle, which generates SAMe . SAMe is a crucial molecule in the metabolism of all organisms and is involved in the methylation of various molecules . Additionally, transmethylation by SAMe generates S-adenosylhomocysteine, which is converted back to SAMe via the methionine cycle or to the antioxidant glutathione via the transsulfuration pathway .
Pharmacokinetics
Methionine is known to be used for protein synthesis and has various metabolic roles . Iodide is rapidly absorbed and distributed within the extracellular fluid of the body . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of this compound’s action likely involves various molecular and cellular effects due to the roles of methionine and iodide. Methionine is involved in protein synthesis and various metabolic processes . Iodide is concentrated in the thyroid and subsequently oxidized to iodine, which may have effects on thyroid function .
properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDARUPBTIEXOS-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@@H](C(=O)O)N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3493-11-6, 34236-06-1 | |
| Record name | Methylmethionine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLMETHIONINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O2D9U053L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







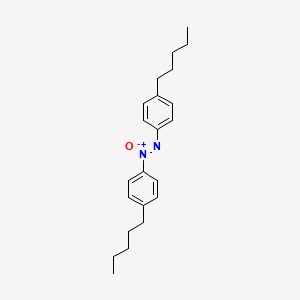
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)

